(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone
Description
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone features a pyrrolidine ring substituted at the 3-position with a benzoimidazole moiety and a methanone group linked to a 2-chloro-5-fluorophenyl aromatic ring. The electron-withdrawing chloro and fluoro substituents on the phenyl ring may influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-chloro-5-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-15-6-5-12(20)9-14(15)18(24)22-8-7-13(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,9,11,13H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFAHIVKWOTZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It contains three key structural components: a benzimidazole ring, a pyrrolidine ring, and a fluorobenzoyl group. Each of these components is known to interact with biological targets in specific ways. For instance, benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Pyrrolidine derivatives also have a wide range of biological activities.
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the fields of anticancer and antimicrobial therapies. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Overview
The compound consists of:
- A benzo[d]imidazole moiety, known for its role in various biological processes.
- A pyrrolidine ring, which enhances the compound's interaction with biological targets.
- A substituted phenyl group (2-chloro-5-fluorophenyl), which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of benzo[d]imidazole exhibit anticancer properties by inhibiting tumor growth through various mechanisms:
- Inhibition of Kinases : The benzimidazole group is associated with kinase inhibition, which is crucial in cancer signaling pathways. This suggests that the compound may modulate pathways involved in cell proliferation and survival.
- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring suggests potential antimicrobial activity :
- Bacterial Inhibition : Initial studies indicate that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .
- Fungal Activity : While specific data on this compound is limited, similar structures have shown antifungal activity, indicating a broader spectrum of antimicrobial effects .
In Vitro Studies
In vitro testing has shown that derivatives of similar structural frameworks can effectively inhibit the growth of pathogenic bacteria. For instance, compounds with similar benzimidazole and pyrrolidine structures reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Preclinical Trials
Preclinical studies involving related compounds have demonstrated promising results in tumor models. For example, a study on imidazole derivatives indicated significant tumor growth inhibition in xenograft models, supporting further investigation into their therapeutic potential .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications to the pyrrolidine or phenyl groups can significantly alter the potency and selectivity against specific biological targets.
- Computational modeling tools like PASS can predict potential therapeutic effects based on structural modifications.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs with Benzimidazole and Aryl Groups
Key analogs include compounds from the pyrazolidinone and methanone families, which share the benzoimidazole core but differ in substituents and heterocyclic attachments:
2.1.1 Antimicrobial Activity: Pyrazolidinone Derivatives
- Compound 4g (4-(1H-benzo[d]imidazol-1-yl)-5-(4-chlorophenyl)pyrazolidin-3-one) exhibits significant antimicrobial activity against Staphylococcus aureus and Candida albicans due to the 4-chlorophenyl group, which enhances lipophilicity and membrane penetration .
- Comparison with Target Compound: The target’s 2-chloro-5-fluorophenyl group introduces steric and electronic differences. The additional 5-fluoro group could further increase electronegativity, altering solubility and bioavailability .
2.1.2 Corrosion Inhibition: Methanone Derivatives
- P3 (phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone) demonstrates corrosion inhibition in acidic environments, attributed to electron-donating methoxy groups that stabilize interactions with steel surfaces .
- Comparison with Target Compound: The target’s electron-withdrawing chloro and fluoro groups contrast with P3’s methoxy substituents.
2.2 Heterocyclic Core Variations
- Pyrrolidine vs. Pyrazolidinone: The target’s pyrrolidine core is a flexible, saturated amine ring, while pyrazolidinone derivatives (e.g., 4g) contain a rigid lactam ring. Pyrrolidine’s basicity and conformational flexibility may improve membrane permeability compared to pyrazolidinone’s hydrogen-bonding capacity .
2.3 Physicochemical Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
